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Introduction
In the realm of yeast molecular genetics, the URA3 gene, encoding orotidine-5'-phosphate

(OMP) decarboxylase, serves as a powerful and versatile selectable marker.[1][2] Its utility lies

in the ability to select for both the presence and absence of the gene. While positive selection

is achieved by complementing a ura3 auxotroph on a medium lacking uracil, negative

selection, or counter-selection, is accomplished using 5-Fluoroorotic Acid (5-FOA).[1][3] 5-

FOA is a non-toxic compound that is metabolized by the URA3 gene product into the toxic

antimetabolite 5-fluorouracil (5-FU).[1][4] Consequently, only cells that have lost a functional

URA3 gene (ura3 mutants) can proliferate on media containing 5-FOA.[1][5] This robust

counter-selection method is widely employed for various genetic manipulations, including

plasmid shuffling, gene disruption, and identifying protein-protein interactions in two-hybrid

systems.[5][6][7]

Principle of 5-FOA Counter-Selection
The de novo synthesis of pyrimidine nucleotides is a fundamental cellular process. The URA3

gene encodes OMP decarboxylase, which catalyzes the final step in this pathway, the

conversion of OMP to uridine monophosphate (UMP).[1][2] The substrate analog, 5-FOA, is

also recognized and processed by OMP decarboxylase, leading to the formation of 5-

fluorouridine monophosphate (5-FUMP).[1][2] This intermediate is further metabolized into toxic

fluorinated compounds, such as 5-fluorodeoxyuridine monophosphate (5-FdUMP) and 5-
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fluorouridine triphosphate (5-FUTP), which disrupt both DNA and RNA synthesis, ultimately

causing cell death.[1][2][8] Therefore, cells possessing a functional URA3 gene are sensitive to

5-FOA, while ura3 mutants, incapable of this conversion, are resistant.[2]

Data Presentation
The following table summarizes key quantitative data for 5-FOA screening of ura3 mutants.
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Parameter Value Notes Reference(s)

5-FOA Concentration

Standard Selection 0.1% (w/v) or 1 g/L

A common starting

concentration for

general applications.

[9][10]

Selection for

Deletions/Point

Mutations

0.15% (w/v)

Higher concentration

to select for stronger

inactivating mutations.

[10][11]

Lowering Selection

Threshold
0.05% (w/v)

Can be used to detect

more subtle

differences in URA3

expression.

[10][12]

Media Components

Uracil

Supplementation in 5-

FOA Media

50 mg/L

A small amount is

often added to reduce

background and allow

for initial growth

before the toxic

effects of 5-FOA

manifest.

[4][9]

Incubation Conditions

Temperature 30°C

Standard incubation

temperature for

Saccharomyces

cerevisiae.

[9][13]

Incubation Time 3-5 days

Colonies of 5-FOA

resistant mutants

should become visible

within this timeframe.

[1][13]

Expected Mutation

Frequency
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Spontaneous ura3

Mutation Rate

1 x 10⁻⁷ to 5 x 10⁻⁸

mutations/gene/gener

ation

This is the baseline

rate for spontaneous

loss-of-function

mutations in the URA3

gene.

[9]

Phenotypic Mutation

Rate to 5-FOA

Resistance

5.43 x 10⁻⁸

/genome/generation

The observed rate of

colonies appearing on

5-FOA plates.

[14]

Experimental Protocols
Protocol 1: Preparation of 5-FOA Selection Plates
This protocol details the preparation of solid medium for selecting ura3 mutants.

Materials:

Yeast Nitrogen Base (without amino acids and ammonium sulfate)

Ammonium Sulfate

Glucose (Dextrose)

Bacto-Agar

Complete or Drop-out amino acid mix (lacking uracil, e.g., SC-Ura)

Uracil

5-Fluoroorotic Acid (5-FOA)

Sterile water

Autoclave

Sterile petri dishes

Stir plate and stir bar
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0.22 µm filter sterilization unit

Procedure:

Prepare Agar Solution: In a 1 L bottle, dissolve 20 g of Bacto-Agar in 500 mL of sterile water.

Add a stir bar and autoclave for 15 minutes at 121°C.[15][16]

Prepare 2X Synthetic Complete (SC) Medium with 5-FOA: In a separate 1 L bottle, combine

the following:

Yeast Nitrogen Base (without amino acids and ammonium sulfate): 3.4 g

Ammonium Sulfate: 10 g

Appropriate drop-out amino acid mix: 1.52 g

Glucose: 40 g

Uracil: 50 mg

5-FOA: 1 g

Add sterile water to a final volume of 500 mL.[16]

Dissolve and Sterilize: Gently heat the 2X SC/5-FOA solution to approximately 50°C and stir

for about 1 hour to dissolve the 5-FOA.[16] Do not autoclave this solution. Sterilize by

passing it through a 0.22 µm filter.[15]

Combine and Pour: Allow the autoclaved agar solution to cool to about 55-60°C. Aseptically,

pour the filter-sterilized 2X SC/5-FOA solution into the molten agar.[6] Mix gently but

thoroughly.[6]

Pour Plates: Pour approximately 20-25 mL of the final medium into sterile petri dishes.[6]

Storage: Allow the plates to solidify at room temperature. For storage, wrap the plates to

prevent drying and store them at 4°C in the dark, as 5-FOA is light-sensitive.[17] Plates are

best used fresh but can be stored for up to a month.[9]
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Protocol 2: Selection of Spontaneous ura3 Mutants
This protocol outlines the procedure for isolating yeast colonies that have spontaneously lost

URA3 function.

Materials:

Yeast strain with a functional URA3 gene

YPD or other non-selective rich liquid medium

Sterile water

Centrifuge and sterile centrifuge tubes

Spectrophotometer or hemocytometer for cell counting

5-FOA selection plates (from Protocol 1)

Synthetic Complete (SC) plates (without 5-FOA) for viability count

Sterile spreader or glass beads

Incubator at 30°C

Procedure:

Inoculation and Growth: Inoculate a single colony of the parental URA3+ yeast strain into 5

mL of non-selective rich medium (e.g., YPD). Grow overnight at 30°C with shaking.[1]

Cell Preparation: Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).[1] Wash

the cell pellet twice with sterile water to remove any residual medium.[1]

Resuspension: Resuspend the final cell pellet in 1 mL of sterile water.[1]

Plating for Viability: Prepare serial dilutions of the cell suspension (e.g., 10⁻⁴, 10⁻⁵). Plate

100 µL of these dilutions onto SC plates. These plates will be used to calculate the total

number of viable cells plated during the selection.[1]
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Plating for Selection: Plate 100-200 µL of the undiluted cell suspension onto the 5-FOA

selection plates.[1]

Incubation: Incubate all plates at 30°C for 3-5 days, or until colonies are clearly visible.[1]

Analysis:

Count the colonies on the SC plates to determine the viable cell titer (CFU/mL).

Count the resistant colonies on the 5-FOA plates.

Calculate the mutation frequency: (Number of 5-FOA resistant colonies / Total viable cells

plated).[1]

Protocol 3: Verification of ura3 Mutants
This protocol is for confirming the phenotype of the 5-FOA resistant colonies.

Materials:

5-FOA resistant colonies from Protocol 2

SC-Ura plates (Synthetic Complete medium lacking uracil)

Fresh 5-FOA plates

YPD or SC master plates

Sterile toothpicks or inoculation loops

Procedure:

Isolate Colonies: Pick individual colonies from the 5-FOA selection plates.

Patching/Streaking: For each isolate, make a small patch or streak on a master YPD or SC

plate, a fresh 5-FOA plate, and an SC-Ura plate.[13]

Incubation: Incubate the plates at 30°C for 2-3 days.[9]
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Interpretation:

True ura3 mutants: Will grow on the master plate and the 5-FOA plate but will fail to grow

on the SC-Ura plate, confirming their uracil auxotrophy.[9]

False positives (e.g., ura6 mutants): Will grow on the master plate, the 5-FOA plate, and

the SC-Ura plate.[8][10]

For definitive confirmation, molecular methods such as colony PCR or sequencing of the URA3

locus can be employed to identify the specific mutation.[18]

Visualizations
Caption: Biochemical pathway of 5-FOA selection in yeast.

Caption: Experimental workflow for isolating ura3 mutants using 5-FOA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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